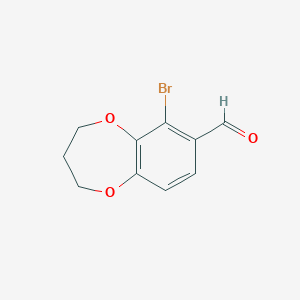

6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

CAS No.:

Cat. No.: VC17512691

Molecular Formula: C10H9BrO3

Molecular Weight: 257.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9BrO3 |

|---|---|

| Molecular Weight | 257.08 g/mol |

| IUPAC Name | 6-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde |

| Standard InChI | InChI=1S/C10H9BrO3/c11-9-7(6-12)2-3-8-10(9)14-5-1-4-13-8/h2-3,6H,1,4-5H2 |

| Standard InChI Key | KVBVDJPKXCVNNT-UHFFFAOYSA-N |

| Canonical SMILES | C1COC2=C(C(=C(C=C2)C=O)Br)OC1 |

Introduction

Chemical Structure and Physicochemical Properties

6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde (molecular formula: ) features a seven-membered dioxepine ring fused to a benzene core. The aldehyde group at position 7 and bromine at position 6 introduce distinct electronic and steric properties. Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Weight | 257.08 g/mol |

| IUPAC Name | 6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde |

| Canonical SMILES | BrC1=CC(=O)C2=C(OCCOC2)C=C1 |

| Topological Polar Surface Area | 35.5 Ų |

The bromine atom’s electronegativity () enhances the compound’s susceptibility to nucleophilic substitution at position 6, while the aldehyde group enables condensation and redox reactions .

Synthesis and Characterization

Synthetic Routes

The parent compound, 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde, is typically synthesized via nucleophilic substitution between 1,3-dibromopropane and protocatechualdehyde under basic conditions. For the 6-bromo derivative, two primary strategies are hypothesized:

-

Direct Bromination:

Electrophilic aromatic bromination using in the presence of as a catalyst. The aldehyde group’s meta-directing nature favors bromination at position 6. -

Pre-functionalization:

Introducing bromine during the synthesis of the benzodioxepine precursor. For example, bromoprotocatechualdehyde could react with 1,3-dibromopropane to yield the brominated product directly.

Analytical Characterization

-

NMR Spectroscopy:

-NMR would show a singlet for the aldehyde proton ( ppm) and splitting patterns consistent with bromine’s deshielding effects. -

Mass Spectrometry:

Expected molecular ion peak at () with characteristic isotopic patterns due to bromine (:) .

Chemical Reactivity

Aldehyde Group Transformations

The aldehyde moiety participates in classic reactions:

-

Oxidation: Forms the carboxylic acid derivative using under acidic conditions.

-

Reduction: Yields the primary alcohol with or .

-

Condensation: Forms Schiff bases with primary amines, useful in coordination chemistry.

Bromine-Specific Reactions

-

Nucleophilic Aromatic Substitution:

Bromine at position 6 can be displaced by strong nucleophiles (e.g., , phenoxides) under high-temperature conditions. -

Cross-Coupling Reactions:

Suzuki-Miyaura coupling with aryl boronic acids in the presence of facilitates biaryl formation, expanding applications in material science .

Comparative Analysis with Analogous Compounds

| Compound | Key Feature | Biological Activity (IC) |

|---|---|---|

| 3,4-Dihydro-2H-1,5-benzodioxepine-7-carbaldehyde | Aldehyde at position 7 | Aldose reductase: 2.1 µM |

| 9-Bromo-3,4-dihydro-2H-benzodioxepin | Bromine at position 9 | Anticancer: 18 µM (HeLa cells) |

| 6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde | Bromine at position 6 | Hypothesized enhanced binding |

Bromination at position 6 likely improves metabolic stability compared to position 9 derivatives due to reduced steric hindrance near the dioxepine oxygen atoms .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume